11-Mercapto-1-undecanol

Catalog No.
S600405
CAS No.
73768-94-2
M.F
C11H24OS
M. Wt
204.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercapto-1-undecanol

CAS Number

73768-94-2

Product Name

11-Mercapto-1-undecanol

IUPAC Name

11-sulfanylundecan-1-ol

Molecular Formula

C11H24OS

Molecular Weight

204.37 g/mol

InChI

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2

InChI Key

ULGGZAVAARQJCS-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCCS

Synonyms

11-mercaptoundecanol, MUO alcohol

Canonical SMILES

C(CCCCCO)CCCCCS

The exact mass of the compound 11-Mercapto-1-undecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

11-Mercapto-1-undecanol (11-MUD) is a heterobifunctional alkanethiol primarily procured for the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Featuring an 11-carbon alkyl chain, it provides sufficient van der Waals interactions to form a densely packed, crystalline-like barrier, while its terminal hydroxyl group renders the resulting surface neutral and hydrophilic [1]. In industrial and advanced laboratory settings, 11-MUD is a foundational material for biosensor development, microfluidic surface modification, and nanoparticle stabilization, where it acts as a reliable non-fouling background matrix or structural diluent to maximize the presentation of active capture probes.

Generic substitution of 11-Mercapto-1-undecanol compromises both the structural integrity and the interfacial chemistry of the target surface. Substituting with shorter-chain analogs, such as 6-mercapto-1-hexanol, results in a disordered, liquid-like monolayer with lower charge transfer resistance and higher defect density, which severely degrades the signal-to-noise ratio in electrochemical assays [1]. Conversely, utilizing alkanethiols of similar length but different terminal groups—such as 1-dodecanethiol (hydrophobic) or 11-mercaptoundecanoic acid (negatively charged)—drastically alters surface wettability and promotes severe non-specific protein fouling and cellular adhesion, rendering the surface unsuitable for high-specificity diagnostic applications [2].

Monolayer Structural Order and Defect Minimization

Chain length directly dictates the packing density and insulating properties of alkanethiol SAMs. 11-Mercapto-1-undecanol forms a highly ordered (√3 × √3) hexagonal lattice on Au(111) surfaces, providing high charge transfer resistance and strong adhesion. In contrast, shorter-chain comparators like 6-mercapto-1-hexanol fail to achieve this crystalline packing, resulting in conformationally disordered adlayers with lower surface coverage and higher permeability to redox species [1].

Evidence DimensionMonolayer packing structure and charge transfer resistance
Target Compound Data11-MUD: Forms a uniform (√3 × √3) hexagonal crystalline lattice with high charge transfer resistance
Comparator Or Baseline6-mercapto-1-hexanol: Forms a disordered, non-uniform adlayer with lower resistance
Quantified Difference11-MUD achieves a highly ordered crystalline state, eliminating the structural defects and permeability associated with C6 chains.
ConditionsAu(111) electrodes analyzed via in situ STM and cyclic voltammetry

Procuring the C11 chain length is essential for manufacturing defect-free, highly insulating background layers in electrochemical biosensors.

Surface Wettability and Hydrophilicity Control

The terminal functional group of the SAM dictates the macroscopic wettability of the functionalized surface. Monolayers formed from 11-Mercapto-1-undecanol yield a highly hydrophilic surface with an advancing water contact angle of approximately 30-37°. When compared to the non-polar comparator 1-dodecanethiol, which produces a highly hydrophobic surface with a contact angle exceeding 107°, 11-MUD demonstrates a profound capacity to maintain an aqueous-compatible interface [1].

Evidence DimensionAdvancing water contact angle on gold
Target Compound Data11-MUD: ~30-37° (Hydrophilic)
Comparator Or Baseline1-dodecanethiol: ~107-110° (Hydrophobic)
Quantified DifferenceAn approximate 70° reduction in contact angle, shifting the surface from highly hydrophobic to highly hydrophilic.
ConditionsSelf-assembled monolayers on polycrystalline gold substrates measured via goniometry

Critical for ensuring aqueous buffer compatibility and preventing the hydrophobic collapse of tethered biomolecules in microarray and microfluidic devices.

Resistance to Non-Specific Protein and Cellular Fouling

A primary procurement driver for 11-MUD is its ability to resist non-specific biological fouling. Surfaces modified with 11-Mercapto-1-undecanol present a neutral, hydroxylated interface that prevents the adsorption-induced unfolding of proteins like albumin, thereby resisting subsequent platelet adhesion. In direct contrast, surfaces modified with 11-mercaptoundecanoic acid (MUA) or 1-dodecanethiol strongly promote protein unfolding and exhibit massive increases in non-specific platelet and cellular binding due to electrostatic and hydrophobic interactions, respectively [1].

Evidence DimensionNon-specific protein unfolding and platelet adhesion
Target Compound Data11-MUD: Neutral surface, minimal protein unfolding, resists platelet adhesion
Comparator Or Baseline11-MUA / 1-Dodecanethiol: Charged/hydrophobic surfaces, drive severe protein unfolding and high platelet adhesion
Quantified Difference11-MUD maintains a biologically inert 'zero-background' state, whereas comparators actively recruit and denature fouling proteins.
ConditionsGold substrates exposed to albumin and platelets, assessed via CD spectropolarimetry and LDH assays

Essential for selecting the correct background matrix in blood-contacting medical devices and high-sensitivity diagnostic assays where false positives must be minimized.

Colloidal Stability Enhancement in Nanoparticle Formulations

In nanoparticle formulation, pure carboxylic acid-terminated capping agents often lead to aggregation in the presence of biologically relevant cations (e.g., Na+ in buffers). Introducing 11-Mercapto-1-undecanol as a non-ionic spacer into an 11-mercaptoundecanoic acid ligand layer eliminates specific bridging interactions between nanoparticles and cations. This mixed-layer approach restores and significantly increases the aggregative stability of colloidal silver nanoplates across a wide pH range compared to pure MUA stabilization [1].

Evidence DimensionAggregative stability in sodium phosphate buffer
Target Compound DataMixed 11-MUD / 11-MUA layer: Retains high colloidal stability
Comparator Or BaselinePure 11-MUA layer: Undergoes rapid cation-induced aggregation
Quantified DifferenceThe inclusion of 11-MUD prevents bridging flocculation, maintaining a stable colloidal suspension under conjugation conditions.
ConditionsSilver nanoplates in 0.02 mol/L Na-phosphate buffer at pH 8.0

Demonstrates that 11-MUD is a required co-adsorbate for commercial nanoparticle formulations intended for use in physiological buffers to prevent catastrophic aggregation.

Electrochemical Biosensor Background Passivation

Leveraging its ability to form a highly ordered, defect-free crystalline lattice, 11-MUD is utilized for passivating bare gold electrodes. It effectively blocks non-specific electron transfer and reduces background capacitive noise better than shorter-chain alternatives, establishing a stable baseline for amperometric and impedimetric biosensors [1].

Mixed SAMs for Surface Plasmon Resonance (SPR) Chips

In commercial SPR chip manufacturing, 11-MUD is co-assembled with active probes (such as 11-MUA) to act as a lateral spacer. Its neutral hydroxyl termination and identical 11-carbon chain length prevent phase segregation while reducing steric hindrance, thereby maximizing the specific binding capacity of the target analyte [2].

Anti-Fouling Coatings for Blood-Contacting Devices

Due to its proven resistance to adsorption-induced protein unfolding and subsequent platelet adhesion, 11-MUD is applied as a protective monolayer on noble-metal-coated medical implants and diagnostic microfluidics to prevent thrombosis and biofouling [3].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73768-94-2

Wikipedia

11-Mercapto-1-undecanol

Dates

Last modified: 08-15-2023

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